![molecular formula C17H10O2S B14588694 2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one CAS No. 61491-10-9](/img/structure/B14588694.png)
2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4H-thieno3,2-cbenzopyran-4-one is a heterocyclic compound that belongs to the class of thienobenzopyran derivatives This compound is characterized by a fused ring system that includes a thiophene ring and a benzopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4H-thieno3,2-cbenzopyran-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of aromatic aldehydes, 4-hydroxycoumarin, and in situ generated phenacyl pyridinium bromide over SiO2 nanoparticles as a non-metal oxide catalyst . This protocol is environmentally favorable as it does not require organic solvents.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis protocols used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4H-thieno3,2-cbenzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
2-Phenyl-4H-thieno3,2-cbenzopyran-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-4H-thieno3,2-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as acetylcholinesterases and pathways involved in the formation of advanced glycation end products.
Pathways Involved: It inhibits the activity of these enzymes, thereby preventing the progression of neurodegenerative diseases and reducing oxidative stress.
Comparison with Similar Compounds
2-Phenyl-4H-thieno3,2-cbenzopyran-4-one can be compared with other similar compounds such as:
2-Phenyl-4H-1-benzopyran-4-one:
Benzopyrano[2,3-c]pyrazol-4(2H)-one: This compound has a pyrazole ring fused to the benzopyran moiety, offering different biological activities.
Benzopyran-4-one-Isoxazole Hybrid Compounds: These hybrids combine the benzopyran structure with an isoxazole ring, showing significant antiproliferative activities.
The uniqueness of 2-Phenyl-4H-thieno3,2-cbenzopyran-4-one lies in its fused thiophene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61491-10-9 |
|---|---|
Molecular Formula |
C17H10O2S |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-phenylthieno[3,2-c]chromen-4-one |
InChI |
InChI=1S/C17H10O2S/c18-17-13-10-15(11-6-2-1-3-7-11)20-16(13)12-8-4-5-9-14(12)19-17/h1-10H |
InChI Key |
PYNKUBHLHJYANC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester](/img/structure/B14588619.png)
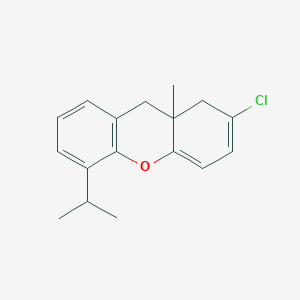

![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)

![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)
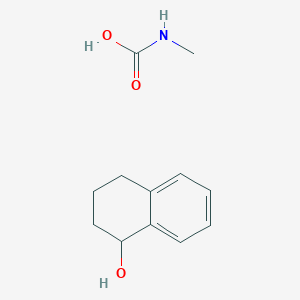
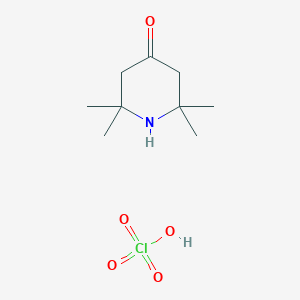
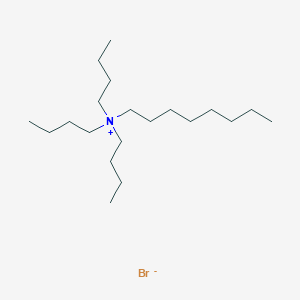
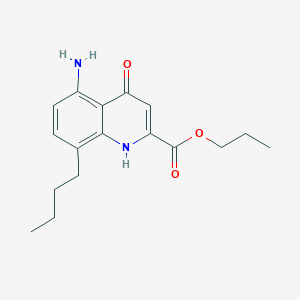
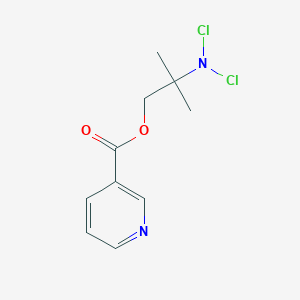

![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)-](/img/structure/B14588689.png)
